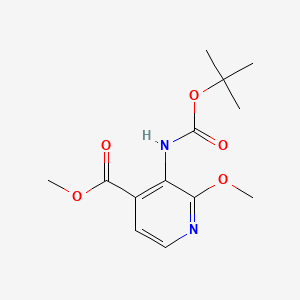

Methyl 3-((tert-butoxycarbonyl)amino)-2-methoxyisonicotinate

Description

Methyl 3-((tert-butoxycarbonyl)amino)-2-methoxyisonicotinate is a heterocyclic organic compound featuring a pyridine core substituted with a methoxy group at the 2-position, a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position, and a methyl ester at the 4-position (isonicotinate backbone). This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its dual functionality: the Boc group protects the amine during multi-step syntheses, while the ester moiety enhances lipophilicity, facilitating purification and subsequent reactions . Its structural features make it a versatile precursor for generating bioactive molecules, particularly in drug discovery pipelines targeting kinase inhibitors or antimicrobial agents.

Properties

IUPAC Name |

methyl 2-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5/c1-13(2,3)20-12(17)15-9-8(11(16)19-5)6-7-14-10(9)18-4/h6-7H,1-5H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVQPQJUWCXJBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CN=C1OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70855660 | |

| Record name | Methyl 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175965-50-1 | |

| Record name | Methyl 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

3-Amino-2-methoxyisonicotinic Acid as a Key Intermediate

The synthesis often begins with 3-amino-2-methoxyisonicotinic acid, which can be prepared via:

-

Nucleophilic aromatic substitution : Reacting 3-nitro-2-chloroisonicotinic acid with sodium methoxide to install the methoxy group, followed by catalytic hydrogenation to reduce the nitro group to an amine.

-

Directed ortho-metalation : Using a lithiating agent (e.g., LDA) on 3-aminoisonicotinic acid to selectively introduce methoxy groups at the 2-position.

Yield optimization requires careful control of reaction temperature (-78°C for metalation) and stoichiometric ratios.

Boc Protection of the Amino Group

Standard Boc Protection Protocol

The tert-butoxycarbonyl (Boc) group is introduced to protect the amino functionality using di-tert-butyl dicarbonate (Boc anhydride) under mild conditions:

-

Reagents : Boc anhydride (1.2 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv).

-

Solvent : Anhydrous acetone or tetrahydrofuran (THF).

Example :

Alternative Coupling Agents

For sterically hindered amines, propylphosphonic anhydride (T3P®) in THF/DMF with N,N-diisopropylethylamine (DIEA) enhances reaction efficiency.

Esterification of the Carboxylic Acid

Acid-Catalyzed Esterification

The carboxylic acid is converted to the methyl ester via Fischer esterification:

-

Reagents : Methanol (excess), sulfuric acid (cat.).

-

Conditions : Reflux (65°C), 6–8 hours.

Limitation : Prolonged heating may lead to Boc group cleavage.

Iodomethane-Mediated Alkylation

A more controlled approach uses methyl iodide under basic conditions:

-

Reagents : Methyl iodide (1.5 equiv), potassium carbonate (3.0 equiv).

-

Solvent : Acetone or DMF.

Example :

Integrated Synthesis Route

A representative multi-step synthesis is outlined below:

Analytical Characterization

Critical quality control steps include:

-

NMR Spectroscopy :

-

Mass Spectrometry :

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((tert-butoxycarbonyl)amino)-2-methoxyisonicotinate can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The Boc group can be removed under acidic conditions, and the resulting free amine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Trifluoroacetic acid or hydrochloric acid in an organic solvent.

Major Products

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of an alcohol.

Substitution: Formation of a free amine or its derivatives.

Scientific Research Applications

Methyl 3-((tert-butoxycarbonyl)amino)-2-methoxyisonicotinate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)-2-methoxyisonicotinate involves the cleavage of the Boc group under acidic conditions, releasing the free amine. This free amine can then interact with various molecular targets, such as enzymes or receptors, depending on the specific application. The Boc group provides stability during synthesis and can be selectively removed when needed .

Comparison with Similar Compounds

Substitution at the 3-Position: Boc-Amino vs. Free Amino

Methyl 3-amino-2-methoxyisonicotinate (CAS 173435-41-1) shares the same pyridine backbone and methoxy substituent but lacks the Boc protection at the 3-position. The absence of the Boc group reduces molecular weight (C₈H₁₀N₂O₃ vs. However, the free amino group is prone to oxidation or undesired side reactions, limiting its utility in complex syntheses. In contrast, the Boc-protected derivative offers enhanced stability and controlled deprotection under acidic conditions, making it preferable for sequential reactions .

Substitution at the 2-Position: Methoxy vs. Chloro

Methyl 3-amino-2-chloroisonicotinate (CAS 88482-17-1) replaces the methoxy group with a chloro substituent. Conversely, the methoxy group in the target compound is electron-donating, which may stabilize the ring and direct electrophilic attacks to specific positions. Chloro derivatives are often intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas methoxy-substituted analogs are more commonly used in hydrogen-bonding interactions in drug-receptor binding .

Ester vs. Carboxylic Acid Functionality

5-Amino-2-methylisonicotinic acid (CAS 16135-36-7) replaces the methyl ester with a carboxylic acid. The carboxylic acid group increases hydrophilicity (logP ~1.2 vs. ~2.5 for the ester) but may complicate purification due to higher polarity. Methyl esters, like that in the target compound, are often employed to mask acidic protons, improving membrane permeability in drug candidates. The ester can later be hydrolyzed to the acid in vivo or during synthesis, offering strategic flexibility .

Complex Heterocyclic Derivatives

The oxazolo-pyridine derivative methyl 3-(2-{4-[({[(tert-butoxycarbonyl)amino][(tert-butoxycarbonyl)imino]methyl}amino)methyl]phenyl}oxazolo[4,5-b]pyridin-6-yl)propanoate (Compound 9, ) incorporates additional fused rings and a Boc-protected imino group. This structure demonstrates how the isonicotinate scaffold can be extended to create polycyclic systems with tailored electronic properties. Such complexity often correlates with higher binding affinity in kinase inhibitors but increases synthetic difficulty and reduces yield compared to simpler analogs .

Structural and Functional Comparison Table

Research Findings and Implications

- Synthetic Utility : The Boc group in the target compound enables selective deprotection, a critical feature in peptide mimetics and PROTACs (proteolysis-targeting chimeras) .

- Stability Trends : Methoxy and chloro substituents influence photostability; chloro derivatives may require light-protected storage, whereas methoxy analogs are more robust .

Biological Activity

Methyl 3-((tert-butoxycarbonyl)amino)-2-methoxyisonicotinate (CAS Number: 175965-50-1) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C13H18N2O5

- Molecular Weight : 282.29 g/mol

- CAS Number : 175965-50-1

The compound features a methoxy group, an isonicotinate moiety, and a tert-butoxycarbonyl (Boc) protecting group, which significantly influences its reactivity and biological interactions.

This compound exhibits several biological activities primarily through its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may modulate the activity of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.

- Receptor Modulation : It interacts with various receptors, potentially altering signaling pathways associated with inflammation and cell proliferation.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- In vitro Studies : Research indicates that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. For example, in a study involving breast cancer cells, treatment with the compound resulted in significant cell death compared to control groups .

- Mechanistic Insights : The compound's ability to inhibit CDK activity suggests it could disrupt the cell cycle in cancer cells, leading to reduced proliferation rates. This was evidenced by flow cytometry analyses showing increased populations of cells in the G1 phase after treatment .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties:

- Cytokine Modulation : In experimental models, it has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases .

Case Studies

-

Breast Cancer Cell Line Study :

- Objective : To evaluate the cytotoxic effects of this compound on MCF-7 breast cancer cells.

- Findings : The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. Mechanistic studies revealed activation of caspase-3 and caspase-9, indicating an apoptotic pathway .

- Inflammatory Model Study :

Data Summary Table

| Property/Activity | Value/Description |

|---|---|

| Molecular Formula | C13H18N2O5 |

| Molecular Weight | 282.29 g/mol |

| CAS Number | 175965-50-1 |

| Anticancer IC50 (MCF-7 Cells) | ~15 µM |

| Cytokine Reduction (IL-6) | Significant reduction observed |

| Apoptotic Pathway Activation | Caspase-3 and Caspase-9 activation |

Q & A

Q. How is this compound utilized in PROTAC (Proteolysis-Targeting Chimera) development?

- Methodological Answer : The methoxy group enhances cell permeability, while the Boc-protected amino moiety enables conjugation to E3 ligase ligands. Similar strategies were applied in synthesizing Methyl 3-({[4-(methoxycarbonyl)phenoxy]acetyl}amino)-2-thiophenecarboxylate for targeted protein degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.